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Introduction
Sirtuin 5 (SIRT5) is a critical member of the NAD+-dependent protein deacylase family,

primarily located in the mitochondria.[1] Unlike other sirtuins that predominantly function as

deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities.

[2][3] This enzymatic profile positions SIRT5 as a key regulator of metabolic pathways,

including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and nitrogen

metabolism.[4][5] Dysregulation of SIRT5 has been implicated in various diseases, including

cancer and metabolic disorders, making it an attractive target for therapeutic development.[4]

[6]

Identifying the direct substrates of SIRT5 is crucial for elucidating its biological functions and

understanding its role in disease. Mass spectrometry (MS)-based proteomics has emerged as

the most powerful and unbiased tool for this purpose.[7] These methods typically involve

quantitative comparison of post-translational modifications (PTMs) between wild-type (WT)

systems and those with SIRT5 genetically knocked out (KO) or knocked down (KD). This
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document provides detailed application notes and protocols for the leading MS-based

workflows used to identify and quantify SIRT5 substrates.

Key Methodological Approaches
Two primary strategies are employed for the large-scale identification of SIRT5 substrates:

Global Acylome Profiling: This approach aims to identify and quantify thousands of acylated

(e.g., succinylated, malonylated) peptides from total cellular or mitochondrial lysates. By

comparing the abundance of these peptides between WT and SIRT5 KO/KD samples,

hyper-acylated peptides in the absence of SIRT5 can be identified as potential substrates.

Quantitative strategies include Stable Isotope Labeling by Amino Acids in Cell Culture

(SILAC) and various label-free methods.[8][9]

Immunoaffinity Purification of SIRT5 Interactors (IP-MS): This method identifies proteins that

physically interact with SIRT5. While it primarily reveals binding partners, it can also capture

transient enzyme-substrate interactions. This approach is complementary to global acylome

profiling.[7][10]

Experimental Workflows and Visualizations
Workflow 1: SILAC-Based Quantitative Acylome
Profiling
This workflow is a gold-standard for quantitative proteomics, enabling precise relative

quantification by metabolic incorporation of "heavy" and "light" amino acids.[11][12]
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Click to download full resolution via product page

Caption: SILAC workflow for identifying SIRT5 substrates.

Workflow 2: Label-Free (Data-Independent Acquisition)
Acylome Profiling
Label-free methods, particularly those using Data-Independent Acquisition (DIA), offer high

reproducibility and deep proteome coverage without the need for metabolic labeling, making

them suitable for tissue samples.[2][13]
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Caption: Label-free DIA-MS workflow for acylome analysis.
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Signaling Pathways Regulated by SIRT5
SIRT5 targets key enzymes across central metabolic pathways, primarily through

desuccinylation, to maintain cellular homeostasis.[5][14][15]
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Caption: Key metabolic pathways regulated by SIRT5 deacylation.

Quantitative Data Summary
Mass spectrometry studies have identified hundreds of potential SIRT5 substrates. The tables

below summarize data from key publications, showcasing proteins with significantly increased

acylation in SIRT5 KO models.

Table 1: Selected SIRT5 Substrates Identified in Mouse Heart Tissue Data derived from a label-

free quantitative proteomics study comparing Sirt5 WT and KO mouse hearts.[9][16]
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Substrate
Protein

Gene PTM Site
Cellular
Process

Fold Change
(KO/WT)

Enoyl-CoA

hydratase,

mitochondrial

ECHA K351
Fatty Acid

Oxidation
> 3.0

Succinate

dehydrogenase

[ubiquinone]

flavoprotein

subunit

SDHA K179 TCA Cycle > 3.0

Isocitrate

dehydrogenase

[NADP],

mitochondrial

IDH2 K413
TCA Cycle /

Redox
> 3.0

ATP synthase

subunit alpha,

mitochondrial

ATP5A1 K485
Oxidative

Phosphorylation
> 3.0

Pyruvate

dehydrogenase

E1 component

subunit alpha

PDHA1 K321 Glycolysis Link > 3.0

Carnitine O-

palmitoyltransfer

ase 2,

mitochondrial

CPT2 K438
Fatty Acid

Oxidation
> 3.0

Table 2: SIRT5-Regulated Acylation Sites Identified in Mouse Brain Tissue Data from a DIA-MS

study on WT vs. SIRT5-KO mouse brains, identifying both malonylated and succinylated

targets.[2]
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Substrate
Protein

Gene PTM Site PTM Type
Cellular
Process

Fold
Change
(KO/WT)

Malate

dehydrogena

se,

mitochondrial

MDH2 K185 Succinylation TCA Cycle 10.9

Glutamate

dehydrogena

se 1,

mitochondrial

GLUD1 K482 Succinylation
Amino Acid

Metabolism
9.8

Aspartate

aminotransfer

ase,

mitochondrial

GOT2 K159 Malonylation
Amino Acid

Metabolism
8.2

Pyruvate

kinase PKM
PKM K498 Succinylation Glycolysis 6.5

ATP synthase

subunit O,

mitochondrial

ATP5O K136 Succinylation

Oxidative

Phosphorylati

on

5.7

Tubulin

alpha-1A

chain

TUBA1A K326 Malonylation Cytoskeleton 4.1

Experimental Protocols
Protocol 1: SILAC Labeling and Cell Culture for SIRT5
Substrate Screening
This protocol is adapted for adherent cells, such as mouse embryonic fibroblasts (MEFs).[8][17]

Cell Culture: Culture SIRT5 WT and KO MEFs in parallel for at least 6-8 cell divisions to

ensure >95% isotope incorporation.[18]
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SILAC Media Preparation:

Light Medium: DMEM for SILAC, supplemented with 10% dialyzed fetal bovine serum,

penicillin/streptomycin, and standard L-arginine (Arg-0) and L-lysine (Lys-0).

Heavy Medium: Identical to light medium, but containing stable isotope-labeled L-arginine

(¹³C₆, ¹⁵N₄-Arg or ¹³C₆-Arg) and L-lysine (¹³C₆, ¹⁵N₂-Lys or ¹³C₆-Lys).[18]

Labeling:

Plate WT cells in "light" medium.

Plate SIRT5 KO cells in "heavy" medium.

Grow cells to ~80-90% confluency.

Harvesting:

Wash cells twice with ice-cold PBS.

Scrape cells into PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.

Flash-freeze cell pellets in liquid nitrogen and store at -80°C.

Protocol 2: Protein Extraction, Reduction, Alkylation,
and Digestion

Cell Lysis:

Resuspend the combined "light" WT and "heavy" KO cell pellets (at a 1:1 protein ratio,

determined by a preliminary protein assay) in lysis buffer (e.g., 8 M urea in 50 mM

triethylammonium bicarbonate [TEAB], with protease and phosphatase inhibitors).

Sonicate the lysate on ice to shear DNA and ensure complete lysis.

Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet debris. Retain the supernatant.

Protein Reduction and Alkylation:
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Add dithiothreitol (DTT) to the lysate to a final concentration of 5 mM and incubate for 1

hour at 37°C.

Add iodoacetamide (IAA) to a final concentration of 15 mM and incubate for 45 minutes at

room temperature in the dark.

Protein Digestion:

Dilute the urea concentration of the sample to <2 M with 50 mM TEAB.

Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

Incubate overnight at 37°C with gentle shaking.

Desalting:

Acidify the peptide solution with formic acid (FA) to a final concentration of 1%.

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: Immunoaffinity Enrichment of Succinyl-
Lysine (Ksucc) Peptides
This protocol is critical for isolating the low-abundance modified peptides from the complex

mixture.[2][8]

Antibody-Bead Conjugation:

Use a high-quality anti-succinyl-lysine antibody.

Covalently couple the antibody to protein A/G agarose or magnetic beads according to the

manufacturer's protocol.

Enrichment:
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Re-dissolve the dried peptide mixture in immunoprecipitation (IP) buffer (e.g., 50 mM

MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl).

Add the antibody-conjugated beads to the peptide solution.

Incubate for 2-4 hours at 4°C with gentle rotation.

Washing:

Pellet the beads by centrifugation or using a magnetic stand.

Wash the beads sequentially to remove non-specifically bound peptides:

2x with IP buffer.

2x with high-salt wash buffer (e.g., IP buffer with 500 mM NaCl).

2x with Milli-Q water.

Elution:

Elute the enriched Ksucc peptides from the beads using an acidic solution (e.g., 0.15%

trifluoroacetic acid [TFA]).

Immediately desalt the eluted peptides using a C18 tip or SPE cartridge.

Dry the final sample in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis and Data Processing
LC-MS/MS Analysis:

Reconstitute the final peptide sample in a solution of 2% acetonitrile (ACN) and 0.1% FA.

Analyze the sample using a nano-flow HPLC system coupled to a high-resolution mass

spectrometer (e.g., Thermo Scientific Orbitrap series).[2]

Use a suitable gradient to separate peptides over a reversed-phase analytical column

(e.g., 75 µm ID x 25 cm).
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For SILAC, operate the MS in data-dependent acquisition (DDA) mode. For label-free,

data-independent acquisition (DIA) is recommended for its reproducibility.[2]

Data Analysis (SILAC):

Process the raw MS data using software capable of SILAC quantification (e.g.,

MaxQuant).

Search the data against a relevant protein database (e.g., UniProt Mouse). Specify trypsin

as the enzyme, succinylation of lysine as a variable modification, and the appropriate

heavy labels.

Identify peptides with a high Heavy/Light (H/L) ratio (e.g., >2.5-fold) and a low p-value as

potential SIRT5-regulated sites.

Data Analysis (Label-Free DIA):

Process the DIA files using a library-free search engine (e.g., Spectronaut's directDIA).[13]

Perform statistical analysis to compare the normalized peak areas of identified

succinylated peptides between the WT and SIRT5 KO groups.

Identify peptides with significantly increased abundance in the KO group as potential

SIRT5 substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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